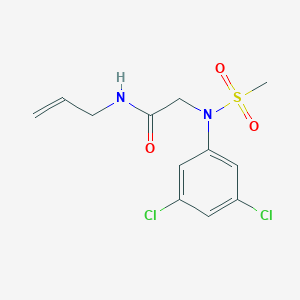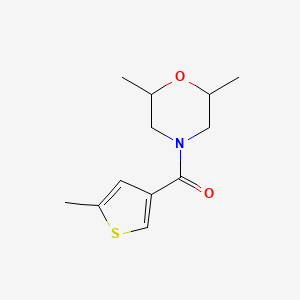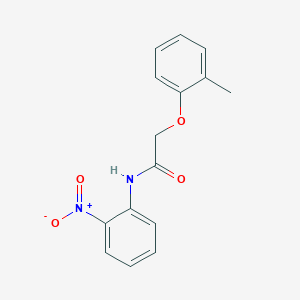
N~2~-(3,5-Dichlorophenyl)-N~2~-(methanesulfonyl)-N-prop-2-en-1-ylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3,5-Dichlorophenyl)-N~2~-(methanesulfonyl)-N-prop-2-en-1-ylglycinamide is a synthetic organic compound characterized by its unique chemical structure
Métodos De Preparación
The synthesis of N2-(3,5-Dichlorophenyl)-N~2~-(methanesulfonyl)-N-prop-2-en-1-ylglycinamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the 3,5-Dichlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 5 positions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonation reaction, typically using methanesulfonyl chloride in the presence of a base.
Formation of the Glycinamide Moiety: The glycinamide moiety is formed by reacting the intermediate with glycine or its derivatives under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
N~2~-(3,5-Dichlorophenyl)-N~2~-(methanesulfonyl)-N-prop-2-en-1-ylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the allyl group are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
N~2~-(3,5-Dichlorophenyl)-N~2~-(methanesulfonyl)-N-prop-2-en-1-ylglycinamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N2-(3,5-Dichlorophenyl)-N~2~-(methanesulfonyl)-N-prop-2-en-1-ylglycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N~2~-(3,5-Dichlorophenyl)-N~2~-(methanesulfonyl)-N-prop-2-en-1-ylglycinamide can be compared with similar compounds such as:
N~2~-(3,5-Dichlorophenyl)-N~2~-(methanesulfonyl)-N-propylglycinamide: This compound lacks the allyl group, which may affect its reactivity and biological activity.
N~2~-(3,5-Dichlorophenyl)-N~2~-(methanesulfonyl)-N-ethylglycinamide: The ethyl group in place of the allyl group may result in different chemical and biological properties.
N~2~-(3,5-Dichlorophenyl)-N~2~-(methanesulfonyl)-N-methylglycinamide: The presence of a methyl group instead of an allyl group can lead to variations in the compound’s behavior in chemical reactions and biological systems.
The uniqueness of N2-(3,5-Dichlorophenyl)-N~2~-(methanesulfonyl)-N-prop-2-en-1-ylglycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(3,5-dichloro-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c1-3-4-15-12(17)8-16(20(2,18)19)11-6-9(13)5-10(14)7-11/h3,5-7H,1,4,8H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOZRDXVKKASAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC=C)C1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367512 |
Source


|
| Record name | N~2~-(3,5-Dichlorophenyl)-N~2~-(methanesulfonyl)-N-prop-2-en-1-ylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6188-21-2 |
Source


|
| Record name | N~2~-(3,5-Dichlorophenyl)-N~2~-(methanesulfonyl)-N-prop-2-en-1-ylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(1-azepanyl)-N-[3-(1H-pyrazol-1-yl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4922487.png)

![Ethyl 4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate](/img/structure/B4922497.png)
![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B4922503.png)
![(5E)-5-{[4-Bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4922506.png)

![Ethyl 4-[3-(4-carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B4922520.png)
![N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-5-cyclopropyl-1,3-oxazole-4-carboxamide](/img/structure/B4922523.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4922546.png)



![6-amino-3-methyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide](/img/structure/B4922584.png)
